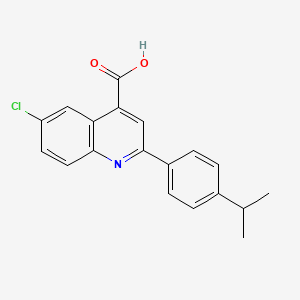

6-氯-2-(4-异丙基苯基)喹啉-4-羧酸

描述

科学研究应用

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has several applications in scientific research:

作用机制

Target of Action

Similar compounds have been known to inhibit enzymes such as topoisomerase ii .

Mode of Action

It’s worth noting that related compounds have been shown to inhibit the enzyme topoisomerase ii, preventing dna replication and transcription .

Biochemical Pathways

If it acts similarly to related compounds, it may interfere with dna replication and transcription processes by inhibiting topoisomerase ii .

Result of Action

If it acts similarly to related compounds, it may prevent dna replication and transcription, leading to cell death .

生化分析

Biochemical Properties

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cellular metabolism, such as topoisomerases, which are crucial for DNA replication and transcription . The compound’s interaction with these enzymes can lead to the stabilization of the enzyme-DNA complex, preventing the proper functioning of the enzyme and thereby inhibiting cell proliferation.

Cellular Effects

The effects of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound can induce cell cycle arrest and apoptosis by disrupting the normal function of topoisomerases . This disruption leads to DNA damage and the activation of apoptotic pathways, ultimately resulting in cell death. Additionally, the compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerases, which are enzymes that regulate the overwinding or underwinding of DNA . By binding to the active site of these enzymes, the compound prevents the proper functioning of the enzyme, leading to the accumulation of DNA breaks and the activation of DNA damage response pathways. Additionally, the compound can interact with other biomolecules, such as proteins involved in cell signaling, further influencing cellular processes .

Temporal Effects in Laboratory Settings

The effects of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound can lead to sustained inhibition of cellular functions, such as DNA replication and transcription, resulting in long-term effects on cellular viability and proliferation .

Dosage Effects in Animal Models

The effects of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit the growth of cancer cells without causing significant toxicity to normal cells . At higher doses, the compound can induce toxic effects, such as liver and kidney damage, due to its interaction with enzymes involved in detoxification pathways . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.

Metabolic Pathways

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For instance, the compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, or to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The precise localization of the compound can influence its effectiveness in inhibiting cellular processes and inducing cell death.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses substituted o-aminoacetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Other methods include using nano ZnO as a catalyst under solvent-free conditions or employing ionic liquids under ultrasound at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring environmentally friendly processes.

化学反应分析

Types of Reactions

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

相似化合物的比较

Similar Compounds

6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid: This compound has a similar structure but with an isopropoxy group instead of an isopropyl group.

6-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid: This compound features a methyl group instead of an isopropyl group.

Uniqueness

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity and potentially its ability to interact with biological membranes .

生物活性

6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, known for various biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

The primary mechanism of action for 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid involves the inhibition of topoisomerases, particularly topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Target Enzymes

- Topoisomerase II : Inhibits DNA replication and transcription.

- Other Enzymes : May interact with various metabolic enzymes, affecting cellular metabolism and signaling pathways.

Antibacterial Activity

Recent studies have shown that derivatives of quinoline-4-carboxylic acids exhibit significant antibacterial properties. Specifically, 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid has been evaluated against several bacterial strains using the agar diffusion method. The results indicated effective inhibition against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Methicillin-resistant Staphylococcus aureus (MRSA)

The compound's activity was compared to established antibiotics such as ampicillin and gentamicin, demonstrating promising results .

Antitumor Activity

In cancer research, this compound has shown potential in inhibiting the proliferation of various cancer cell lines. The mechanism involves disrupting cell cycle progression and inducing apoptosis. For instance, studies have indicated that it can lead to significant reductions in colony formation in leukemic cell lines .

Study 1: Antibacterial Evaluation

A comparative study evaluated the antibacterial efficacy of several quinoline derivatives, including 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid. The results are summarized in Table 1.

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | Staphylococcus aureus | 18 |

| Escherichia coli | 15 | |

| Pseudomonas aeruginosa | 17 | |

| Ampicillin | Staphylococcus aureus | 20 |

| Gentamicin | Escherichia coli | 22 |

Study 2: Antitumor Effects

In a study focusing on leukemic cells, treatment with 6-Chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid resulted in a dose-dependent decrease in colony formation ability (Table 2).

| Concentration (µM) | Colony Formation (%) |

|---|---|

| 0.2 | 93.2 |

| 0.4 | 13.4 |

| 0.8 | 4.1 |

属性

IUPAC Name |

6-chloro-2-(4-propan-2-ylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(22)23)15-9-14(20)7-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEYMSBCBMFBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391241 | |

| Record name | 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897560-12-2 | |

| Record name | 6-Chloro-2-[4-(1-methylethyl)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897560-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。